molecular formula C6H7N3O4 B1584864 Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate CAS No. 40361-79-3

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Cat. No. B1584864
CAS RN: 40361-79-3
M. Wt: 185.14 g/mol
InChI Key: BQTWOZOPNUFRHG-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate” is a chemical compound with the CAS Number: 40361-79-3 . It has a molecular weight of 185.14 and is also known as "3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester" . It is a light yellow solid and is used in proteomics research .


Synthesis Analysis

The synthesis of “Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate” involves dissolving the compound in tetrahydrofuran, followed by a dropwise addition of methanol at 0 ℃ .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate” is represented by the linear formula: C6H7N3O4 . The InChI Code for this compound is 1S/C6H7N3O4/c1-8-4 (5 (10)13-2)3-7-6 (8)9 (11)12/h3H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate” is a light yellow solid . It has a molecular weight of 185.14 .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds

    • Field : Organic Chemistry
    • Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
    • Method : This involves a one-step nitro group substitution reaction .
    • Results : The results confirm the good leaving group ability of the nitro group in methyl 3-nitropyridine-4-carboxylate and demonstrate that the nitropyridine pathway may represent a convenient strategy for the nucleophilic aromatic substitution of pyridines .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are important types of molecules and natural products and play a main role in cell biology .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Safety And Hazards

The safety information and hazards associated with “Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate” can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 3-methyl-2-nitroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTWOZOPNUFRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878902
Record name 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

CAS RN

40361-79-3
Record name Methyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40361-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040361793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40361-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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